The synthesis of alpha-hydroxymetoprolol is predominantly a metabolic process rather than a laboratory synthesis. Metoprolol undergoes hydroxylation at the alpha position, facilitated by the cytochrome P450 2D6 enzyme. This metabolic pathway is saturable and varies among individuals due to genetic polymorphisms in the CYP2D6 enzyme, leading to differences in drug metabolism and efficacy .
Alpha-Hydroxymetoprolol has the molecular formula and a molecular weight of approximately 283.37 g/mol . The compound features a hydroxyl group (-OH) attached to the alpha carbon adjacent to the nitrogen atom in its structure.
The structural representation indicates that it retains the core structure of metoprolol but with an additional hydroxyl group, which significantly influences its pharmacological properties. The chemical structure can be represented using SMILES notation as COCC(O)C1=CC=C(OCC(O)CNC(C)C)C=C1
.
Alpha-Hydroxymetoprolol participates in various biochemical reactions primarily as a result of its role as a metabolite. It can undergo further metabolism to form other metabolites such as O-demethylmetoprolol . The primary reactions involve conjugation processes like glucuronidation and sulfation, facilitating its excretion through urine.
The mechanism of action for alpha-hydroxymetoprolol is closely related to that of metoprolol. As a beta-blocker, it selectively inhibits beta-1 adrenergic receptors located primarily in cardiac tissues. This inhibition leads to decreased heart rate and contractility, ultimately lowering blood pressure and reducing myocardial oxygen demand.
Alpha-Hydroxymetoprolol exhibits several notable physical and chemical properties:
Alpha-Hydroxymetoprolol is mainly studied within the context of pharmacokinetics and pharmacodynamics related to metoprolol therapy. Its analysis is crucial for understanding individual variability in drug response due to genetic differences in metabolism.
Alpha-Hydroxymetoprolol (chemical name: 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol) is a primary oxidative metabolite of the beta-adrenergic blocking agent metoprolol. Its molecular formula is C₁₅H₂₅NO₄, with a monoisotopic molecular weight of 283.1784 g/mol [1] [5]. Structurally, it features a hydroxyl group (-OH) at the α-carbon of the methoxyethyl side chain attached to the aromatic ring, distinguishing it from the parent compound metoprolol (C₁₅H₂₅NO₃) [3] [6]. This modification increases its polarity, evidenced by a lower predicted octanol-water partition coefficient (log P = 0.84) compared to metoprolol (log P = 1.32) [5]. The compound exists as a mixture of diastereomers due to the chiral center at the α-hydroxylated carbon, which influences its physicochemical behavior and analytical detection [3] [8].
Structural and Physicochemical Comparison to Metoprolol
Property | Metoprolol | Alpha-Hydroxymetoprolol |
---|---|---|
Molecular Formula | C₁₅H₂₅NO₃ | C₁₅H₂₅NO₄ |
Molecular Weight (g/mol) | 267.36 | 283.36 |
log P (Predicted) | 1.32 | 0.84 |
Hydrogen Bond Donors | 2 | 3 |
Rotatable Bonds | 8 | 9 |
Polar Surface Area (Ų) | 50.72 | 70.95 |
Source: [5]
Alpha-Hydroxymetoprolol is generated predominantly via cytochrome P450 2D6 (CYP2D6)-mediated α-hydroxylation of metoprolol, accounting for 70–80% of its metabolic clearance in normal metabolizers [3] [6]. This reaction involves stereoselective oxidation: CYP2D6 exhibits enantiopreference for (R)-metoprolol, resulting in higher plasma concentrations of (S)-metoprolol in normal and ultrarapid metabolizers [6] [7]. Alpha-Hydroxymetoprolol is pharmacologically active, contributing 10% of the parent drug’s beta-1 adrenergic blocking activity [6].
Urinary excretion is its primary elimination route, with 85% of metoprolol metabolites (including alpha-Hydroxymetoprolol) excreted in urine [3]. The alpha-Hydroxymetoprolol-to-metoprolol urinary metabolic ratio serves as a biomarker for CYP2D6 phenotyping, distinguishing poor metabolizers (PMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs) [3] [6]. In PMs (5.7% of the U.S. population), alpha-Hydroxymetoprolol formation is markedly reduced, leading to five-fold higher metoprolol exposure compared to NMs [6] [7].
Key Pharmacokinetic Pathways
Pathway | Enzyme Involvement | Consequence |
---|---|---|
α-Hydroxylation | CYP2D6 (primary) | Generates active metabolite; rate varies by genotype |
O-Demethylation | CYP2D6 (minor) | Competes with α-hydroxylation |
Urinary Excretion | Renal transporters | 85% of metabolites excreted in urine |
CYP2D6 Phenotyping | Metabolic ratio analysis | PMs: Reduced clearance → elevated metoprolol exposure |
As an active metabolite, alpha-Hydroxymetoprolol contributes to the overall beta-adrenergic blocking effects of metoprolol therapy, albeit with approximately 10% of the potency of the parent drug [6]. Its clinical significance is twofold:
CYP2D6 Activity Scores and Clinical Impact
Activity Score | Phenotype | Prevalence (U.S.) | Alpha-Hydroxymetoprolol Exposure | Dosing Implication |
---|---|---|---|---|
> 2 | Ultrarapid Metabolizer | 2.2% | High | Higher doses may be needed |
1–2 | Normal Metabolizer | >80% | Therapeutic range | Standard dosing |
0.5 | Intermediate | Variable | Reduced | Moderate dose reduction |
0 | Poor Metabolizer | 5.7% | Minimal | 50–75% dose reduction recommended |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0